[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester
Overview
Description
“[4’-[3-Methyl-4-[[[(®-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester” is a chemical compound with the molecular formula C29H28N2O5 . It is typically in stock and has a molecular weight of 484.54 .
Synthesis Analysis
The synthesis of this compound might involve a photoinduced batch procedure . The transposition of this procedure to a continuous flow mode was straightforward, with excellent yield .Molecular Structure Analysis
The InChI code for this compound is 1S/C29H28N2O5/c1-4-34-26 (32)18-21-10-12-23 (13-11-21)24-14-16-25 (17-15-24)28-27 (19 (2)31-36-28)30-29 (33)35-20 (3)22-8-6-5-7-9-22/h3-17,20H,4,18H2,1-3H3, (H,30,33)/t20-/m1/s1 .Chemical Reactions Analysis
The synthesis of this compound might involve a photoinduced batch procedure . The transposition of this procedure to a continuous flow mode was straightforward, with excellent yield .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 484.54 and a molecular formula of C29H28N2O5 .Scientific Research Applications
7. Organic Synthesis
- Application Summary : These types of compounds can be used in organic synthesis, particularly in the catalytic protodeboronation of pinacol boronic esters, which is a valuable transformation in the synthesis of complex organic molecules .
- Methods : The method involves a radical approach to catalytic protodeboronation, which can be paired with a Matteson–CH2–homologation for formal anti-Markovnikov alkene hydromethylation .
- Results : The process has been applied to methoxy protected (−)-Δ8-THC and cholesterol, and used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
8. Medicinal Chemistry
- Application Summary : Indole derivatives, which share structural similarities with the compound , are significant in medicinal chemistry. They are synthesized and studied for their biological activities, including potential treatments for cancer, microbial infections, and various disorders .
- Methods : Synthesis of indole derivatives involves modern versions of classical synthesis methods, such as Bartoli, Hemetsberger, Bischler, Julia, Larock, Nenitzescu, and Madelung indole synthesis .
- Results : Indole derivatives show various biologically vital properties and have been found in many synthetic drug molecules, which bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c1-4-34-26(32)18-21-10-12-23(13-11-21)24-14-16-25(17-15-24)28-27(19(2)31-36-28)30-29(33)35-20(3)22-8-6-5-7-9-22/h5-17,20H,4,18H2,1-3H3,(H,30,33)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPQAZHGXUJBRV-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=NO3)C)NC(=O)OC(C)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=NO3)C)NC(=O)O[C@H](C)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301115425 | |
Record name | Ethyl 4′-[3-methyl-4-[[[(1R)-1-phenylethoxy]carbonyl]amino]-5-isoxazolyl][1,1′-biphenyl]-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301115425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester | |
CAS RN |
1228690-38-7 | |
Record name | Ethyl 4′-[3-methyl-4-[[[(1R)-1-phenylethoxy]carbonyl]amino]-5-isoxazolyl][1,1′-biphenyl]-4-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228690-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4′-[3-methyl-4-[[[(1R)-1-phenylethoxy]carbonyl]amino]-5-isoxazolyl][1,1′-biphenyl]-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301115425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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